

APPLICATION NOTE: 4-Methoxybenzo[d]isothiazole in Solid-Phase Peptide Synthesis (SPPS)

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isothiazole

CAS No.: 35272-30-1

Cat. No.: B3131382

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Subtitle: Mechanistic Insights into Redox-Mediated Amidation and Pharmacophore Hybridization
Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Solid-Phase Peptide Synthesis (SPPS) has historically relied on coupling reagents (e.g., HATU, DIC) that generate massive amounts of non-recyclable chemical waste and frequently induce base-catalyzed epimerization at sensitive residues (like Cysteine and Histidine). Recent advancements in green peptide chemistry have identified the benzo[d]isothiazole scaffold as a transformative solution[1]. Specifically, derivatives such as **4-Methoxybenzo[d]isothiazole** (CAS: 35272-30-1) serve a dual purpose in modern therapeutics:

- As an electronically tuned redox activator for ultra-efficient, recyclable peptide bond formation[2].
- As a privileged pharmacophore for the generation of peptide-heterocycle hybrids with enhanced proteolytic stability and targeted bioactivity[3].

This application note details the causality, mechanistic advantages, and self-validating protocols for integrating **4-Methoxybenzo[d]isothiazole** into advanced SPPS workflows.

Mechanistic Causality: The Redox-Activated Coupling Cycle

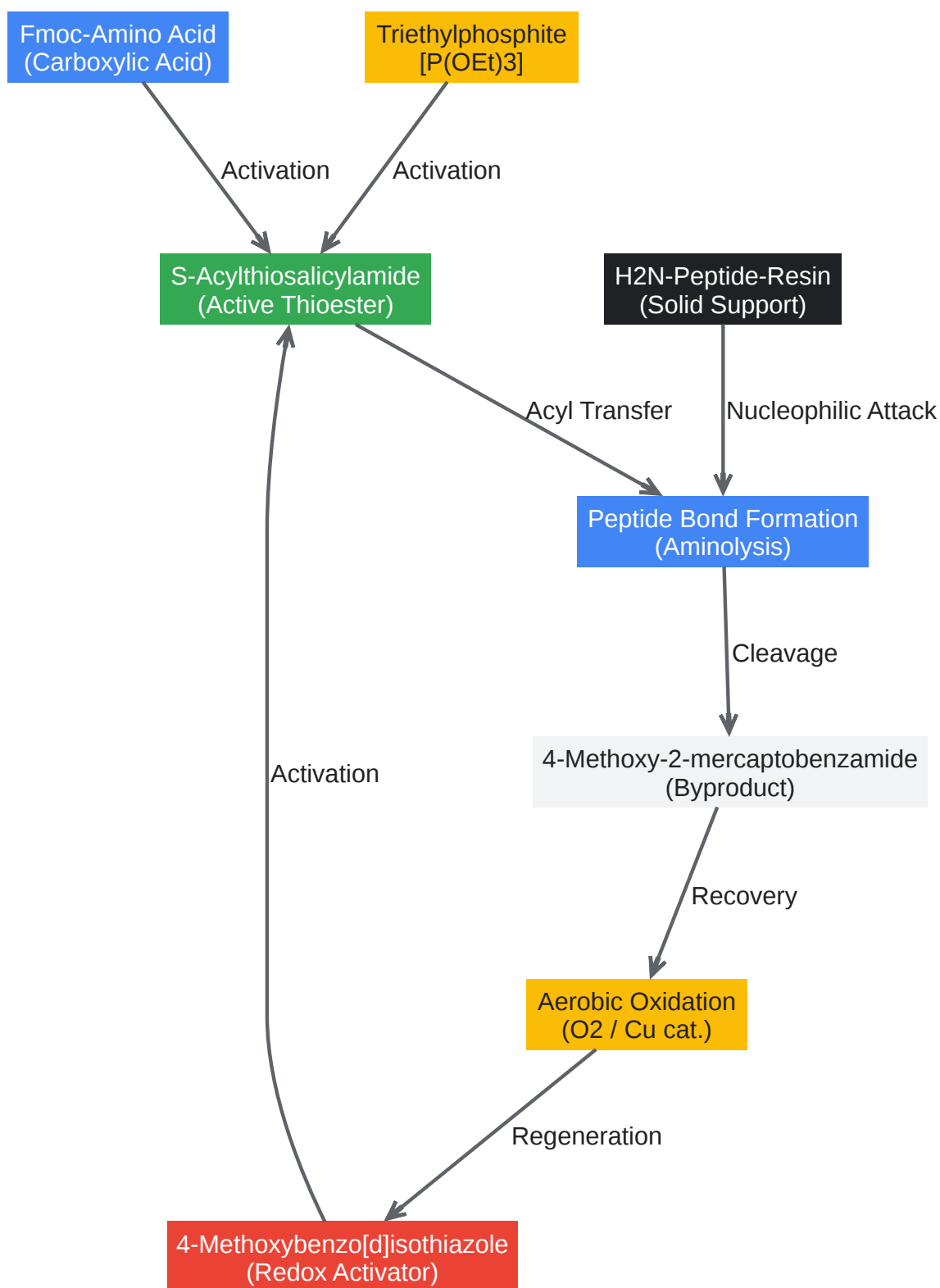
The traditional paradigm of SPPS relies on generating highly reactive, transient active esters (like OBt or OMym). In contrast, the benzo[d]isothiazole system utilizes an Oxidation-Reduction-Condensation (ORC) mechanism[4].

Why the 4-Methoxy Substitution? The introduction of a strongly electron-donating methoxy group at the 4-position of the benzo[d]isothiazole ring fundamentally alters the electronic landscape of the reagent. During the ORC cycle, triethylphosphite $[P(OEt)_3]$ acts as a stoichiometric deoxygenating agent, attacking the carboxylic acid to form a reactive intermediate. The **4-methoxybenzo[d]isothiazole** derivative intercepts this intermediate, forming an S-acylthiosalicylamide active thioester[4].

The methoxy group enriches the electron density of the leaving group (4-methoxy-2-mercaptobenzamide). This electronic tuning achieves two critical outcomes:

- **Controlled Electrophilicity:** It slightly dampens the reactivity of the thioester, preventing the over-activation that typically leads to oxazolone formation and subsequent epimerization.
- **Accelerated Recycling:** The electron-rich mercaptobenzamide byproduct is far more susceptible to aerobic oxidation (O_2/Cu catalysis), allowing for rapid, >95% recovery and regeneration of the active benzo[d]isothiazole reagent[2].

Workflow Visualization



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Figure 1: Catalytic ORC cycle utilizing **4-Methoxybenzo[d]isothiazole** in SPPS.

Quantitative Data: Reagent Efficiency Comparison

The implementation of tuned benzo[d]isothiazole reagents drastically shifts the green chemistry metrics (E-factor) of peptide manufacturing[2]. The table below summarizes the quantitative advantages over standard protocols.

Coupling System	Equivalents Required	Epimerization Rate (Cys/His)	E-factor (Waste Metric)	Reagent Recyclability
HATU / DIPEA	3.0 - 4.0 eq	High (>5.0%)	> 15,000	None (Consumed)
DIC / Oxyma	3.0 - 5.0 eq	Moderate (1.0 - 3.0%)	> 10,000	None (Consumed)
4-MeO-BIT / P(OEt) ₃	1.1 - 1.5 eq	Ultra-Low (<0.5%)	< 2,000	> 95% via Aerobic Oxidation

Experimental Protocols

Protocol A: Methoxy-BIT Mediated Fmoc-SPPS Coupling

This protocol describes the amidation of a resin-bound peptide using the 4-methoxybenzo[d]isothiazolone (4-MeO-BIT) redox system.

Self-Validation Mechanism: Instead of relying solely on destructive resin sampling (e.g., Kaiser tests), this protocol utilizes an in-line UV-Vis spectrophotometer to monitor the flow-through. The leaving group (4-methoxy-2-mercaptobenzamide) has a distinct UV absorbance at 320 nm. Achieving an Area Under the Curve (AUC) that matches the theoretical molar yield of the coupling step guarantees 100% amidation efficiency in real-time.

Step-by-Step Methodology:

- **Resin Preparation:** Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% Piperidine/DMF (2 x 5 min). Wash thoroughly with DMF (5 x 3 mL).

- **Pre-Activation:** In a separate vial, dissolve 0.12 mmol (1.2 eq) of Fmoc-AA-OH and 0.12 mmol (1.2 eq) of 4-MeO-BIT in 2 mL of anhydrous NMP.
- **Redox Initiation:** Add 0.12 mmol (1.2 eq) of triethylphosphite [P(OEt)₃] to the vial. Stir for 5 minutes at room temperature to allow the formation of the active S-acylthiosalicylamide intermediate[4].
- **Coupling:** Transfer the activated mixture to the resin. Agitate at 40°C for 30 minutes.
- **Validation & Recovery:** Drain the reaction mixture through an in-line UV-Vis detector set to 320 nm. Collect the flow-through containing the mercaptobenzamide byproduct.
 - **Causality Check:** If the UV absorbance peak confirms the release of 0.1 mmol of byproduct, the coupling is quantitatively complete.
- **Recycling:** Subject the collected flow-through to atmospheric O₂ in the presence of 5 mol% Cu(OAc)₂ to quantitatively re-oxidize the byproduct back to the active 4-MeO-BIT reagent[2].

Protocol B: On-Resin Synthesis of 4-Methoxybenzo[d]isothiazole-Peptide Hybrids

Peptides often suffer from poor pharmacokinetic profiles due to rapid proteolytic degradation. Capping the N-terminus with a rigid, bioactive heterocycle like **4-methoxybenzo[d]isothiazole** enhances exopeptidase resistance and introduces synergistic pharmacological properties (e.g., antimicrobial or antimalarial activity)[1],[3].

Self-Validation Mechanism: The natural isotopic abundance of the Sulfur atom (³²S and ³⁴S) in the benzo[d]isothiazole ring provides a built-in mass spectrometry tag. Post-cleavage LC-MS analysis must show a distinct M+2 isotopic peak at ~4.4% relative intensity. The presence of this exact isotopic signature validates the successful covalent integration of the pharmacophore without requiring secondary labeling.

Step-by-Step Methodology:

- **Sequence Completion:** Complete the desired Fmoc-SPPS sequence. Perform the final Fmoc deprotection to expose the free N-terminal amine. Wash with DMF and DCM.

- Pharmacophore Activation: Dissolve 0.3 mmol (3 eq) of **4-Methoxybenzo[d]isothiazole-3-carboxylic acid** in 2 mL DMF. Add 0.3 mmol HATU and 0.6 mmol DIPEA. Stir for 2 minutes to generate the active ester.
 - Causality: While the redox method (Protocol A) is ideal for amino acid elongation, capping with the rigid heterocyclic acid requires the high kinetic driving force of HATU to overcome steric hindrance at the N-terminus.
- Conjugation: Add the activated heterocycle to the resin. Agitate for 2 hours at room temperature.
- Cleavage: Wash the resin with DCM and dry under a vacuum. Cleave the peptide hybrid from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.
- Validation: Precipitate in cold diethyl ether, centrifuge, and analyze the pellet via LC-MS. Verify the presence of the target mass alongside the diagnostic Sulfur M+2 isotopic signature to confirm structural integrity.

References

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